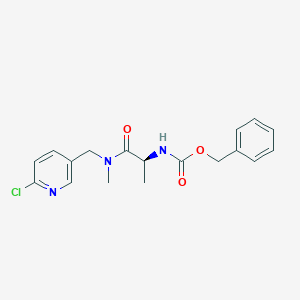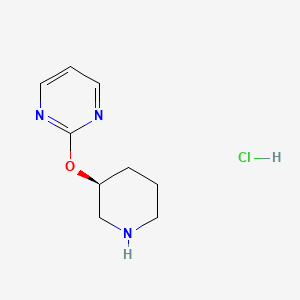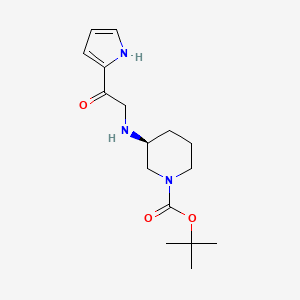
Fmoc-D-beta-homoglutamic acid(OtBu)
概要
説明
Fmoc-D-beta-homoglutamic acid(OtBu): , also known as (9H-Fluoren-9-yl)methoxycarbonyl-D-beta-homoglutamic acid tert-butyl ester, is a derivative of glutamic acid. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a tert-butyl ester (OtBu) protecting group, which help in the selective protection of functional groups during peptide synthesis .
作用機序
Target of Action
Fmoc-D-beta-homoglutamic acid(OtBu) is a derivative of glutamic acid . Glutamic acid is one of the 20 proteinogenic amino acids and plays a key role in cellular metabolism. It is involved in various biochemical pathways, including protein synthesis, where it serves as a building block.
Mode of Action
Fmoc-D-beta-homoglutamic acid(OtBu) is used as a standard reagent for coupling glutamic acid into peptide sequences . This means it helps in the formation of peptide bonds, which are the links between amino acids in a protein. It does this by interacting with the amino group of one amino acid and the carboxyl group of another, facilitating the release of a water molecule and the formation of a peptide bond.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-beta-homoglutamic acid(OtBu) typically involves the following steps:
Protection of the Amino Group: The amino group of D-beta-homoglutamic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butyl ester group. This is done by reacting the carboxyl group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of Fmoc-D-beta-homoglutamic acid(OtBu) follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl ester group can be removed using acidic conditions like trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl ester removal.
Coupling: HBTU, DCC, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed:
Deprotected Amino Acid: Removal of protecting groups yields D-beta-homoglutamic acid.
Peptide Chains: Coupling reactions result in the formation of peptide chains with D-beta-homoglutamic acid residues.
科学的研究の応用
Chemistry:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins, particularly in the SPPS method.
Protein-Protein Interaction Studies: Used to study interactions between proteins by incorporating it into peptide sequences.
Biology and Medicine:
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biomolecular Research: Helps in the study of protein folding, structure, and function.
Industry:
Biotechnology: Employed in the production of synthetic peptides for research and industrial applications.
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) and peptide-based drugs.
類似化合物との比較
Fmoc-D-glutamic acid(OtBu): Similar structure but with a different stereochemistry.
Fmoc-L-beta-homoglutamic acid(OtBu): Similar structure but with L-configuration instead of D-configuration.
Fmoc-D-aspartic acid(OtBu): Similar protecting groups but with a different amino acid backbone.
Uniqueness:
Stereochemistry: The D-configuration of Fmoc-D-beta-homoglutamic acid(OtBu) provides unique properties in peptide synthesis, affecting the overall structure and function of the synthesized peptides.
Protecting Groups: The combination of Fmoc and tert-butyl ester groups offers selective protection and deprotection, facilitating efficient peptide synthesis.
特性
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO6/c1-25(2,3)32-23(29)13-12-16(14-22(27)28)26-24(30)31-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,12-15H2,1-3H3,(H,26,30)(H,27,28)/t16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCDWOCHPTYDPV-MRXNPFEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-N-methyl-N-(pyrrolidin-3-yl)benzo[d]thiazol-2-amine hydrochloride](/img/structure/B3239556.png)









![(S)-tert-Butyl (1-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B3239620.png)



